Tert-butyl(2,2,2-trifluoroethyl)amine
Overview
Description
Tert-butyl(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C6H12F3N. It is a secondary amine where the amine nitrogen is bonded to a tert-butyl group and a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s reactivity and interactions in various chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2,2,2-trifluoroethyl)amine typically involves the reaction of tert-butylamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the trifluoroethyl bromide, displacing the bromide ion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or amide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines, alcohols, or thiols
Scientific Research Applications
Tert-butyl(2,2,2-trifluoroethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a bioactive compound due to the presence of the trifluoromethyl group, which can enhance the biological activity of molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism by which tert-butyl(2,2,2-trifluoroethyl)amine exerts its effects is largely dependent on the specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, often by increasing the compound’s lipophilicity and stability. This can lead to improved binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar reactivity but lacking the tert-butyl group.
tert-Butylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
tert-Butyl N-(2,2,2-trifluoroethyl)carbamate: Contains a carbamate group, which can influence its reactivity and applications .
Uniqueness
Tert-butyl(2,2,2-trifluoroethyl)amine is unique due to the presence of both the tert-butyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and electron-withdrawing effects, which can influence the compound’s reactivity and interactions in various chemical environments .
Properties
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethyl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(2,3)10-4-6(7,8)9/h10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHJGVBGEAGNEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092294-10-4 | |
Record name | tert-butyl(2,2,2-trifluoroethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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